Methyl Ester vs. Ethyl Ester: Impact on Molecular Weight and Rotatable Bonds
The methyl ester (Target Compound) exhibits a distinct molecular profile compared to the direct ethyl ester analog (Comparator). The ethyl ester has a higher molecular weight (254.67 g/mol vs. 240.64 g/mol) and more rotatable bonds (5 vs. 4), which can influence lipophilicity (cLogP) and passive membrane permeability, key factors in early-stage drug discovery. [1][2]
| Evidence Dimension | Molecular Weight and Rotatable Bonds |
|---|---|
| Target Compound Data | 240.64 g/mol, 4 Rotatable Bonds |
| Comparator Or Baseline | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (CAS 5814-38-0): 254.67 g/mol, 5 Rotatable Bonds |
| Quantified Difference | -14.03 g/mol; -1 rotatable bond |
| Conditions | Calculated from SMILES (C11H9ClO4 vs. C12H11ClO4) [1][2] |
Why This Matters
The lower molecular weight and reduced flexibility of the methyl ester can provide an advantage in achieving desirable physicochemical properties for lead-like molecules, a critical consideration for procurement in medicinal chemistry projects.
- [1] ChemChart. Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (39757-35-2). Retrieved April 15, 2026. View Source
- [2] ChemChart. Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (5814-38-0). Retrieved April 15, 2026. View Source
